molecular formula C13H20ClN5 B12227619 N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12227619
M. Wt: 281.78 g/mol
InChI Key: UDCNLCSNVHVJQI-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The resulting pyrazole intermediate is then further functionalized to introduce the cyclopentyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-17-10-12(8-15-17)14-6-11-7-16-18(9-11)13-4-2-3-5-13;/h7-10,13-14H,2-6H2,1H3;1H

InChI Key

UDCNLCSNVHVJQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

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